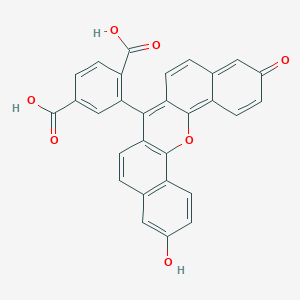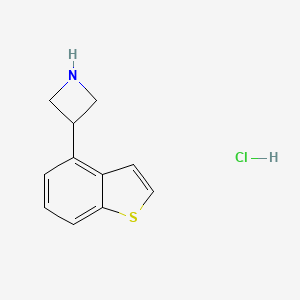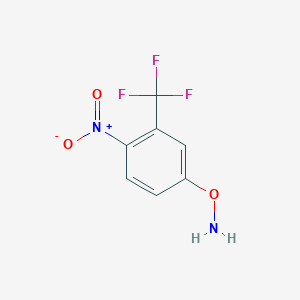
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs). The compound is characterized by its long PEG chain, which enhances its solubility and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester typically involves several steps. The process begins with the preparation of the PEG9 chain, which is then functionalized with an amino group. This intermediate is then reacted with tridecanoic acid to form the final ester product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR and HPLC, are employed to monitor the synthesis and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of PEGylated compounds for enhanced solubility and stability.
Mechanism of Action
The mechanism of action of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester involves its role as a linker molecule. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. The PEG chain enhances the solubility and stability of the conjugate, while the amino group provides a site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 13-(Amino-PEG8-ethylcarbamoyl)tridecanoic t-butyl ester
- 13-(Amino-PEG10-ethylcarbamoyl)tridecanoic t-butyl ester
- 13-(Amino-PEG12-ethylcarbamoyl)tridecanoic t-butyl ester
Uniqueness
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly suitable for use in drug delivery systems, where these properties are crucial for effective therapeutic outcomes .
Properties
Molecular Formula |
C38H76N2O12 |
|---|---|
Molecular Weight |
753.0 g/mol |
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
InChI |
InChI=1S/C38H76N2O12/c1-38(2,3)52-37(42)15-13-11-9-7-5-4-6-8-10-12-14-36(41)40-17-19-44-21-23-46-25-27-48-29-31-50-33-35-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-39/h4-35,39H2,1-3H3,(H,40,41) |
InChI Key |
ZQUVCVLHFTUQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)


![2,4-Dichloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15338919.png)

![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)
![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)



![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
